
4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine, also known as 4-AMT, is an organic compound with a wide range of applications in the scientific research field. It is primarily used as a reagent in organic synthesis, as well as a ligand in coordination chemistry. 4-AMT has also been used as a fluorescent probe to detect biomolecules, as well as a potential therapeutic agent to treat certain diseases.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformation
The synthesis and transformation of 1,3-azole derivatives, including thiazoles, have been extensively studied due to their wide range of chemical and biological properties. Research indicates that azole rings, such as thiazoles, are integral components of numerous natural molecules and synthetic drugs. Their synthesis often involves the use of acyclic phosphorus-containing reagents, leading to derivatives with diverse biological activities including insecticidal, antihypertensive, and neurodegenerative effects among others (E. Abdurakhmanova et al., 2018).
Heterocyclic Chemistry and Medicinal Applications
The reactivity of certain pyrazoline derivatives illustrates their utility as building blocks for synthesizing a variety of heterocyclic compounds. These derivatives, including azepane-based motifs, have been identified as promising for the development of pharmaceuticals. Studies have highlighted the pharmaceutical significance of azepane-based motifs, demonstrating their wide range of therapeutic applications, from anticancer and anti-Alzheimer's to antimicrobial and anticonvulsant agents (Gao-Feng Zha et al., 2019).
Advanced Oxidation Processes for Environmental Remediation
Research into the degradation of nitrogen-containing hazardous compounds through advanced oxidation processes (AOPs) has shown effectiveness in mineralizing these compounds, improving treatment efficacy. AOPs have been studied for their capability to degrade a wide array of nitrogen-containing compounds, including amines and dyes, highlighting the importance of optimizing conditions for each specific effluent (Akash P. Bhat and P. Gogate, 2021).
Pharmacological Potential of Thiazolidin-4-ones
The biological activity of thiazolidin-4-ones and their derivatives has been a subject of significant interest due to their diverse pharmacological properties. These compounds are known for their potential against a range of diseases, including antimicrobial, anticancer, and antidiabetic effects. The versatility of thiazolidin-4-ones as a pharmacophore makes them valuable for the development of new therapeutic agents (Dominika Mech et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
4-(azepan-1-ylmethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c11-10-12-9(8-14-10)7-13-5-3-1-2-4-6-13/h8H,1-7H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBKPRJKVXIJKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585439 |
Source


|
| Record name | 4-[(Azepan-1-yl)methyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17386-11-7 |
Source


|
| Record name | 4-[(Hexahydro-1H-azepin-1-yl)methyl]-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17386-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Azepan-1-yl)methyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

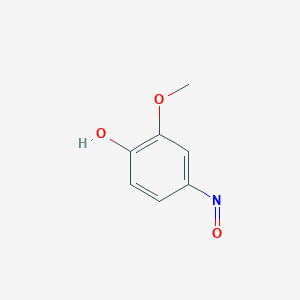

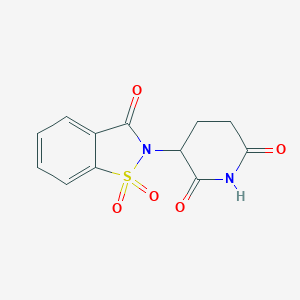
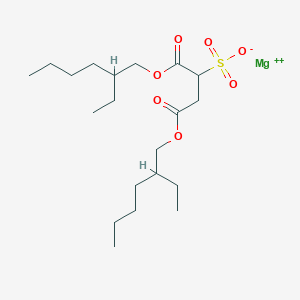
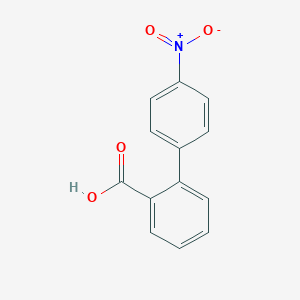


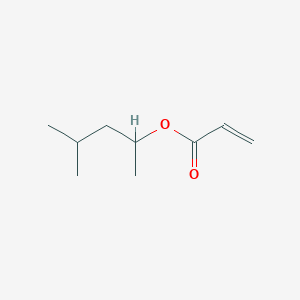
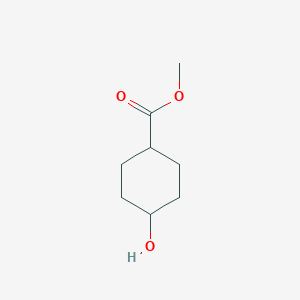
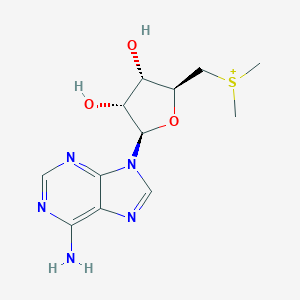

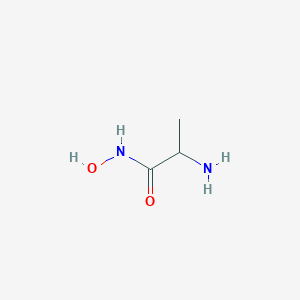
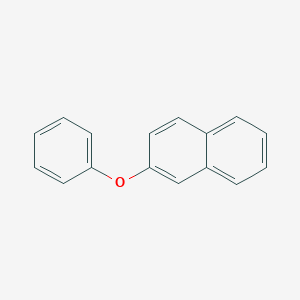
![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)